molecular formula C25H25ClN2O5 B309369 N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide

N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide

Cat. No. B309369
M. Wt: 468.9 g/mol
InChI Key: HBESGGXDBLKHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide, also known as CTB or Compound 25, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuroscience, N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been used as a tool for tracing neural pathways and studying the connections between neurons. In drug development, N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been used as a scaffold for designing new drugs with improved efficacy and selectivity.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and growth, as well as the activity of the signaling pathway Wnt/β-catenin, which is involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neuronal activity, and the regulation of cell signaling pathways. N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide in lab experiments is its high potency and selectivity, which allows for the study of specific enzymes and signaling pathways. However, one limitation of using N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide is its potential toxicity and side effects, which may affect the results of experiments and limit its clinical applications.

Future Directions

There are several future directions for the study of N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide, including the development of new N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide-based drugs for cancer therapy, the investigation of its potential applications in other diseases such as Alzheimer's and Parkinson's, and the further elucidation of its mechanism of action and physiological effects. Additionally, the development of new synthesis methods for N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide and its derivatives may lead to the discovery of new compounds with improved efficacy and selectivity.

Synthesis Methods

The synthesis of N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-phenylethylamine to form the corresponding amide. This amide is then reduced to the corresponding amine, followed by the reaction with 3,4,5-trimethoxybenzoyl chloride to form N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide. The final product is obtained through purification and isolation techniques.

properties

Product Name

N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide

Molecular Formula

C25H25ClN2O5

Molecular Weight

468.9 g/mol

IUPAC Name

N-[2-chloro-5-(2-phenylethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H25ClN2O5/c1-31-21-14-18(15-22(32-2)23(21)33-3)25(30)28-20-13-17(9-10-19(20)26)24(29)27-12-11-16-7-5-4-6-8-16/h4-10,13-15H,11-12H2,1-3H3,(H,27,29)(H,28,30)

InChI Key

HBESGGXDBLKHCF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl

Origin of Product

United States

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